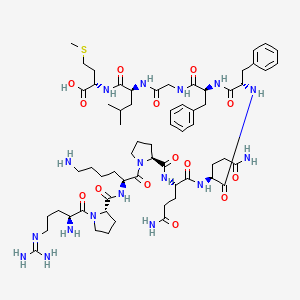

Substance P, Free Acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C63H97N17O14S |

|---|---|

Peso molecular |

1348.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C63H97N17O14S/c1-37(2)33-45(56(87)76-44(62(93)94)27-32-95-3)72-52(83)36-71-53(84)46(34-38-15-6-4-7-16-38)77-57(88)47(35-39-17-8-5-9-18-39)78-55(86)41(23-25-50(66)81)73-54(85)42(24-26-51(67)82)74-58(89)49-22-14-31-80(49)61(92)43(20-10-11-28-64)75-59(90)48-21-13-30-79(48)60(91)40(65)19-12-29-70-63(68)69/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,81)(H2,67,82)(H,71,84)(H,72,83)(H,73,85)(H,74,89)(H,75,90)(H,76,87)(H,77,88)(H,78,86)(H,93,94)(H4,68,69,70)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |

Clave InChI |

XHWDVRRNQHMAPE-CUZNLEPHSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Biological Profile of Substance P, Free Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino-acid neuropeptide of the tachykinin family, is a key mediator in a diverse array of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, and smooth muscle contractility. Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily. The native form of Substance P possesses a C-terminal amide, a common post-translational modification in many neuropeptides that is often critical for full biological activity. This technical guide provides an in-depth exploration of the biological activity of Substance P, Free Acid, the deamidated form of the peptide, highlighting its distinct pharmacological profile and the underlying molecular mechanisms.

The Critical Role of the C-Terminal Amide

Structure-activity relationship studies have unequivocally demonstrated the importance of the C-terminal methionyl-amide for the potent and multifaceted biological activity of Substance P. The replacement of this amide group with a free carboxylic acid significantly alters the peptide's interaction with the NK1R, leading to a marked reduction in overall potency and a fascinating display of biased agonism. While this compound retains some biological activity, its profile diverges significantly from its amidated counterpart, a crucial consideration for researchers in pharmacology and drug development.

Quantitative Analysis of Biological Activity

While specific quantitative data for this compound is limited in publicly available literature, existing studies consistently report a significant decrease in its binding affinity and functional potency at the NK1 receptor compared to the amidated form. One study noted that the exchange of the C-terminal amide with a carboxylic acid reduces the relative activity and affinity by at least two-fold.

A key study has provided crucial insights into the differential signaling of Substance P and its metabolites. It was found that while amidated Substance P potently stimulates both intracellular calcium mobilization and cyclic AMP (cAMP) accumulation, the C-terminal deamidation (resulting in the free acid form) leads to a peptide that can still induce an increase in intracellular calcium but is unable to stimulate cAMP production. This demonstrates a clear biased agonism for the Gq-mediated pathway over the Gs-mediated pathway.

For comparative purposes, the following table includes known values for amidated Substance P.

| Ligand | Assay Type | Parameter | Value (M) | Cell Line |

| Substance P (Amidated) | Calcium Mobilization | -log EC50 | 8.5 ± 0.3 | HEK293 cells expressing NK1R |

| Substance P (Amidated) | cAMP Accumulation | -log EC50 | 7.8 ± 0.1 | HEK293 cells expressing NK1R |

| This compound | Calcium Mobilization | EC50 | Data not available | - |

| This compound | cAMP Accumulation | EC50 | Inactive | HEK293 cells expressing NK1R |

Table 1: Comparative Agonist Potency at the Human NK1 Receptor. Data for amidated Substance P is derived from a study on its cellular metabolism[1]. Data for this compound on cAMP accumulation is also from the same source, indicating a lack of activity.

Signaling Pathways of the NK1 Receptor

The NK1 receptor, upon activation by Substance P, couples to multiple G protein subtypes, initiating distinct downstream signaling cascades. The two primary pathways involve Gαq (Gq) and Gαs (Gs) proteins.

Gq-Mediated Signaling Pathway

Activation of the Gq pathway is the canonical signaling route for the NK1 receptor. This cascade leads to the mobilization of intracellular calcium, a key event in many of Substance P's physiological effects.

References

Substance P, Free Acid: An Inactive Analog Lacking Full Biological Efficacy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activity of Substance P, Free Acid, an analog of the neuropeptide Substance P. Through a comprehensive review of available data, this document establishes that this compound is largely considered an inactive or, at best, a significantly less potent analog of Substance P. This reduced activity is primarily attributed to the absence of the C-terminal amide, a structural feature critical for high-affinity binding to the neurokinin-1 receptor (NK-1R) and subsequent signal transduction.

Core Conclusion: The Critical Role of the C-Terminal Amide

Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, exerts its diverse physiological effects by binding to and activating the NK-1R, a G protein-coupled receptor (GPCR). A substantial body of evidence indicates that the C-terminal methioninamide residue is paramount for its biological function. The conversion of this amide to a carboxylic acid moiety, resulting in this compound, leads to a dramatic reduction in both receptor affinity and functional potency. While some studies suggest a residual, biased activity towards certain signaling pathways, the consensus in the scientific literature points towards its classification as an inactive analog for most practical purposes.

Data Presentation: A Comparative Overview

Precise quantitative data comparing the binding affinity and functional potency of this compound to Substance P is not widely available in public literature, underscoring its limited utility as a research tool. However, based on qualitative and semi-quantitative reports, a comparative summary is presented below.

Table 1: Comparative Binding Affinity for the NK-1 Receptor

| Compound | Structure | Binding Affinity (Ki or IC50) | Key Findings |

| Substance P | RPKPQQFFGLM-NH₂ | High (nanomolar range) | The endogenous, high-affinity ligand for the NK-1 receptor. |

| This compound | RPKPQQFFGLM-OH | Significantly Reduced | Replacement of the C-terminal amide with a carboxylic acid reduces relative affinity at least two-fold[1]. Specific quantitative values are not readily available. |

Table 2: Comparative Functional Activity at the NK-1 Receptor

| Compound | Calcium Mobilization (EC50) | cAMP Accumulation (EC50) | Key Findings |

| Substance P | Potent (nanomolar range) | Potent (nanomolar range) | Activates both Gq/11 and Gs signaling pathways. |

| This compound | Markedly Reduced Potency | Activity Largely Abolished | C-terminal deamidation results in peptides that may retain a limited ability to increase intracellular calcium but lose the ability to increase cAMP[2][3][4]. Specific EC50 values are not readily available. |

Signaling Pathways of Substance P

Substance P, upon binding to the NK-1 receptor, initiates a cascade of intracellular signaling events through the activation of heterotrimeric G proteins, primarily Gq/11 and Gs.

Gq/11-Mediated Pathway

Activation of the Gq/11 pathway by Substance P leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is central to many of the excitatory effects of Substance P.

Gs-Mediated Pathway

In addition to the Gq/11 pathway, Substance P can also activate the Gs protein, leading to the stimulation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). This pathway is often associated with longer-term cellular effects, including changes in gene expression. This compound appears to be particularly deficient in activating this signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Substance P and its analogs at the NK-1 receptor.

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the NK-1 receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues known to express the NK-1 receptor (e.g., CHO or HEK293 cells stably transfected with the NK-1R gene) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled NK-1R ligand (e.g., [³H]Substance P), and varying concentrations of the unlabeled competitor (Substance P or this compound).

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Fluorescence-Based Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate the Gq/11 pathway by detecting changes in intracellular calcium concentration.

Methodology:

-

Cell Preparation: Plate cells expressing the NK-1 receptor (e.g., HEK293-NK1R) in a 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The dye will be cleaved to its active, cell-impermeant form within the cells.

-

Compound Addition: Use an automated liquid handler or a fluorescence plate reader with injection capabilities to add varying concentrations of Substance P or this compound to the wells.

-

Signal Detection: Immediately after compound addition, monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Conclusion

This compound serves as a clear example of the stringent structural requirements for the activation of the NK-1 receptor. The C-terminal amide is not merely a minor modification but a critical determinant of biological activity. Its absence in this compound results in a molecule with drastically reduced affinity and functional efficacy, rendering it an inactive analog in most biological contexts. For researchers investigating the Substance P/NK-1R system, it is imperative to use the correctly amidated peptide to ensure biologically relevant and reproducible results. The free acid form may hold some interest for studies on biased agonism but should not be considered a substitute for the native Substance P.

References

- 1. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Substance P, Free Acid molecular structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP) is a neuropeptide of the tachykinin family, playing a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. Its biological activity is primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. A critical structural feature for this activity is the amidation of its C-terminus. The free acid form of Substance P, lacking this amide group, is generally considered to be biologically inactive. This technical guide provides an in-depth overview of the molecular structure and properties of Substance P, free acid, with a particular focus on the structural basis for its lack of activity. Detailed experimental protocols for studying tachykinin systems and visualization of key signaling pathways are also presented to aid researchers in this field.

Molecular Structure and Properties

Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met. The biologically active form possesses a C-terminal methioninamide. The free acid form, by contrast, terminates with a carboxyl group. This seemingly minor difference has profound implications for the peptide's three-dimensional structure and its ability to interact with the NK1 receptor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆₃H₉₇N₁₇O₁₄S | [1][2] |

| Molecular Weight | ~1347.6 g/mol | [1][2] |

| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met | [3] |

| CAS Number | 71977-09-8 | [4] |

| Solubility | Soluble in water and DMSO | [5] |

| pKa | Data not available | |

| Stability | Lyophilized powder is stable for extended periods at -20°C. Solutions should be used fresh. Substance P is susceptible to degradation by various proteases.[6] |

Biological Properties

The C-terminal amide of Substance P is crucial for its biological activity.[1] The free acid form exhibits significantly reduced or no affinity for the NK1 receptor and consequently lacks the ability to trigger downstream signaling cascades.[7] This is attributed to a conformational difference between the amidated and free acid forms, which prevents the latter from adopting the necessary orientation to bind effectively to the receptor's active site.[8]

Due to its biological inactivity, quantitative data on receptor binding affinity and functional potency for this compound are largely unavailable in the scientific literature, as research efforts are concentrated on the active, amidated form. Table 2 highlights the known activity of amidated Substance P for comparison.

| Parameter | Substance P (amidated) | This compound | Reference |

| NK1 Receptor Binding Affinity (Ki/Kd) | High affinity (nanomolar range) | Very low to no affinity | [9][10] |

| NK2 Receptor Binding Affinity (Ki/Kd) | Lower affinity | Data not available | [9] |

| NK3 Receptor Binding Affinity (Ki/Kd) | Lower affinity | Data not available | [9] |

| Potency (EC₅₀/IC₅₀) | Potent agonist (nanomolar range) | Inactive | [7] |

Signaling Pathway

Substance P exerts its effects by binding to the NK1 receptor, which is coupled to the Gq/11 family of G-proteins. This initiates a well-defined signaling cascade, as depicted in the diagram below.

Experimental Protocols

The study of Substance P and its analogs often involves receptor binding assays and functional assays to determine affinity and potency. Below are detailed methodologies for two common experimental approaches.

Radioligand Binding Assay for NK1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor using a radiolabeled ligand.

1. Membrane Preparation:

- Homogenize tissues or cells expressing the NK1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

- Centrifuge the homogenate at low speed to remove large debris.

- Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).

- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

- Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Assay:

- On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

- In a 96-well plate, add the following to each well in a final volume of 250 µL:

- 150 µL of the membrane preparation (optimized protein concentration).

- 50 µL of the unlabeled test compound at various concentrations (or buffer for total binding).

- 50 µL of a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).

- To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled NK1 receptor ligand.

- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Filtration and Counting:

- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

- Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

- Quantify the radioactivity bound to the filters using a scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the specific binding as a function of the log concentration of the test compound.

- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

- Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

membrane_prep [label="1. Membrane Preparation\n(Homogenization, Centrifugation, Washing)"];

protein_quant [label="2. Protein Quantification\n(BCA Assay)"];

assay_setup [label="3. Assay Setup (96-well plate)\n- Membranes\n- Unlabeled Compound\n- Radiolabeled Ligand"];

incubation [label="4. Incubation\n(e.g., 60 min at 30°C)"];

filtration [label="5. Filtration and Washing"];

scintillation [label="6. Scintillation Counting"];

data_analysis [label="7. Data Analysis\n(IC₅₀ and Ki determination)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> membrane_prep;

membrane_prep -> protein_quant;

protein_quant -> assay_setup;

assay_setup -> incubation;

incubation -> filtration;

filtration -> scintillation;

scintillation -> data_analysis;

data_analysis -> end;

}

Competitive ELISA for Substance P Quantification

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Substance P in a sample.

1. Plate Preparation:

- Coat a 96-well microplate with a specific anti-Substance P antibody overnight at 4°C.

- Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

- Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

- Wash the plate again.

2. Competitive Reaction:

- Prepare a series of Substance P standards of known concentrations.

- In separate tubes, pre-incubate the standards or unknown samples with a fixed amount of enzyme-labeled Substance P (e.g., Substance P-HRP conjugate).

- Add these mixtures to the antibody-coated wells.

- Incubate for a defined period (e.g., 1-2 hours) at room temperature to allow the unlabeled (from the sample/standard) and labeled Substance P to compete for binding to the immobilized antibody.

3. Detection:

- Wash the plate thoroughly to remove any unbound labeled and unlabeled Substance P.

- Add a substrate solution for the enzyme (e.g., TMB for HRP).

- Incubate in the dark at room temperature to allow for color development. The intensity of the color will be inversely proportional to the amount of Substance P in the sample.

- Stop the reaction by adding a stop solution (e.g., sulfuric acid).

4. Data Analysis:

- Read the absorbance of each well at the appropriate wavelength using a microplate reader.

- Generate a standard curve by plotting the absorbance versus the log of the concentration of the Substance P standards.

- Determine the concentration of Substance P in the unknown samples by interpolating their absorbance values on the standard curve.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

plate_prep [label="1. Plate Preparation\n(Antibody Coating, Washing, Blocking)"];

competition [label="2. Competitive Reaction\n(Add pre-incubated sample/standard\nand enzyme-labeled SP)"];

incubation_wash1 [label="3. Incubation and Washing"];

detection [label="4. Detection\n(Add Substrate, Incubate)"];

stop_reaction [label="5. Stop Reaction"];

read_absorbance [label="6. Read Absorbance"];

data_analysis [label="7. Data Analysis\n(Standard Curve, Quantification)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> plate_prep;

plate_prep -> competition;

competition -> incubation_wash1;

incubation_wash1 -> detection;

detection -> stop_reaction;

stop_reaction -> read_absorbance;

read_absorbance -> data_analysis;

data_analysis -> end;

}

Conclusion

This compound, serves as a crucial control peptide in tachykinin research, highlighting the indispensable role of the C-terminal amide in conferring biological activity. Its lack of affinity for neurokinin receptors underscores the precise structural requirements for ligand-receptor interaction. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the complex biology of Substance P and the broader family of tachykinin neuropeptides. A thorough understanding of both the active and inactive forms of these peptides is essential for the rational design and development of novel therapeutics targeting the tachykinin system.

References

- 1. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P - Wikipedia [en.wikipedia.org]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Comparison of the conformation of active and nonactive backbone cyclic analogs of substance P as a tool to elucidate features of the bioactive conformation: NMR and molecular dynamics in DMSO and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

The Discovery and History of Substance P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP) is a neuropeptide of the tachykinin family, renowned for its role as a potent neurotransmitter and neuromodulator in the central and peripheral nervous systems. Since its initial discovery, extensive research has elucidated its critical functions in pain transmission, neurogenic inflammation, and mood regulation. This technical guide provides an in-depth exploration of the discovery and history of Substance P, with a particular focus on the structural significance of its C-terminal amide in contrast to its free acid form. Detailed experimental protocols, quantitative data, and visualizations of its signaling pathways are presented to offer a comprehensive resource for professionals in the field.

Discovery and Historical Timeline

The journey of Substance P from a crude tissue extract to a well-characterized neuropeptide is a testament to decades of scientific inquiry.

Initial Discovery (1931): In 1931, Ulf von Euler and John H. Gaddum, while working in Sir Henry Dale's laboratory in London, discovered a biologically active substance in alcoholic extracts of equine brain and intestine.[1][2][3][4] This unidentified substance caused contraction of the isolated rabbit jejunum and a fall in blood pressure in anesthetized cats and rabbits, effects that were not blocked by atropine, thus distinguishing it from acetylcholine.[3][5] Due to the powdered nature of the extract, they named it "Substance P" for "preparation" or "powder".[1][6]

Early Characterization and Distribution Studies (1930s-1960s): Following its discovery, the distribution of Substance P in various tissues was investigated. High concentrations were found in the nervous system, particularly in the dorsal roots of spinal nerves, suggesting a role in sensory transmission.[3] In 1953, Lembeck proposed that Substance P was the neurotransmitter of primary afferent sensory neurons. Further studies in the following decades confirmed its widespread distribution in the central and peripheral nervous systems.[3]

Isolation, Sequencing, and Synthesis (1970-1971): A major breakthrough occurred in 1970 when Chang and Leeman isolated Substance P from bovine hypothalami.[7] A year later, in 1971, the complete amino acid sequence of this undecapeptide was determined by Chang, Leeman, and Niall to be Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1][7][8] The C-terminus was found to be amidated, a crucial feature for its biological activity.[9] Shortly after its sequence was elucidated, the peptide was synthesized, which allowed for more detailed physiological and pharmacological studies.[7]

Receptor Identification and Functional Elucidation (1980s-Present): The primary receptor for Substance P, the neurokinin-1 receptor (NK1R), was identified and characterized in the 1980s.[1][6] This discovery paved the way for understanding the molecular mechanisms underlying the diverse actions of Substance P. Subsequent research has firmly established its role in pain perception, neurogenic inflammation, smooth muscle contraction, and the regulation of mood and anxiety.[6][9][10] The development of specific NK1R antagonists has been a significant area of research for therapeutic interventions in conditions like chemotherapy-induced nausea and vomiting, depression, and chronic pain.[11]

The Critical Role of the C-Terminal Amide: Substance P vs. Substance P, Free Acid

A defining structural feature of biologically active Substance P is the amidation of its C-terminal methionine residue.[9] This post-translational modification is essential for its high-affinity binding to the NK1 receptor and subsequent signal transduction.[1][12]

This compound: this compound, refers to the synthetic or metabolic variant of the peptide where the C-terminal amide group (-CONH2) is replaced by a carboxylic acid group (-COOH).[13][14] This seemingly minor alteration has profound consequences for its biological function.

Biological Inactivity of the Free Acid Form: Extensive structure-activity relationship studies have demonstrated that this compound exhibits a drastic reduction or complete loss of biological activity compared to its amidated counterpart.[1][13][15] The negatively charged carboxylate group at the C-terminus is thought to disrupt the peptide's conformation, preventing it from binding effectively to the NK1 receptor.[15] The C-terminal amide is crucial for maintaining a specific helical-like structure in the central part of the peptide, which is a prerequisite for receptor binding and activation.[15]

Quantitative Data

The following tables summarize key quantitative data related to Substance P.

Table 1: Amino Acid Sequence and Molecular Weight

| Peptide | Sequence | Molecular Formula | Molar Mass ( g/mol ) |

| Substance P (Amidated) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | C₆₃H₉₈N₁₈O₁₃S | 1347.63 |

| This compound | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-OH | C₆₃H₉₇N₁₇O₁₄S | 1348.61 |

Table 2: Tissue Distribution of Substance P-like Immunoreactivity (SPLI) [15]

| Tissue | Species | Concentration (pmol/g) |

| Cerebral Blood Vessels | Guinea-pig | 6.1 ± 2.3 |

| Cerebral Blood Vessels | Rabbit | 9.0 ± 1.1 |

| Cerebral Blood Vessels | Cat | 7.1 ± 0.4 |

| Cerebral Blood Vessels | Human | 2.4 ± 0.9 |

Experimental Protocols

Radioimmunoassay (RIA) for Substance P

Objective: To quantify the concentration of Substance P in biological samples.

Methodology:

-

Antibody Generation: Specific antibodies against Substance P are raised in animals (e.g., rabbits) by immunization with a Substance P-carrier protein conjugate.

-

Radiolabeling: A known amount of Substance P is radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as a tracer.

-

Competitive Binding: A standard curve is generated by incubating fixed amounts of the antibody and radiolabeled Substance P with varying known concentrations of unlabeled (standard) Substance P. The biological sample with an unknown concentration of Substance P is incubated in a separate reaction under the same conditions.

-

Separation: The antibody-bound Substance P (both labeled and unlabeled) is separated from the free Substance P. This is often achieved by precipitation with a secondary antibody or protein A/G beads.

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The amount of radiolabeled Substance P bound to the antibody is inversely proportional to the concentration of unlabeled Substance P in the standard or sample.

-

Data Analysis: The concentration of Substance P in the sample is determined by comparing its ability to displace the radiolabeled peptide with the standard curve.

Receptor Binding Assay for NK1 Receptor

Objective: To determine the binding affinity of Substance P and its analogs (including the free acid form) to the NK1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from tissues (e.g., brain cortex) or cultured cells.[12]

-

Radioligand: A radiolabeled ligand with high affinity for the NK1 receptor (e.g., ¹²⁵I-labeled Substance P or a specific antagonist) is used.

-

Competitive Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (e.g., Substance P, Substance P free acid, or other analogs).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation. This assay would demonstrate the significantly lower affinity of this compound for the NK1 receptor.[12]

Signaling Pathways

Substance P exerts its effects by binding to the G-protein coupled receptor, NK1R. This interaction initiates a cascade of intracellular signaling events.

Caption: Substance P Signaling Pathway via the NK1 Receptor.

Conclusion

The discovery of Substance P marked a pivotal moment in neuroscience, opening new avenues for understanding fundamental physiological processes. Its journey from a mysterious gut-contracting factor to a key player in pain, inflammation, and mood disorders highlights the progress of biomedical research. The elucidation of its structure, particularly the C-terminal amide, has been crucial in understanding its biological activity and has underscored the importance of post-translational modifications. The inactive nature of this compound serves as a critical control in experimental settings and reinforces the precise structural requirements for neuropeptide-receptor interactions. Continued research into the Substance P/NK1R system holds promise for the development of novel therapeutics for a range of debilitating conditions.

References

- 1. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]

- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substance P - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

- 9. EP2167673A1 - Process for the conversion of c-terminal peptide esters or acids to amides employing subtilisin in the presence of ammonium salts - Google Patents [patents.google.com]

- 10. Afferent C-fibres release substance P and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the substance P receptor in rat brain cortex membranes and the inhibition of radioligand binding by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. abbiotec.com [abbiotec.com]

- 14. genscript.com [genscript.com]

- 15. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Substance P, Free Acid: An In-depth Technical Guide for Neuropeptide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a pivotal signaling molecule in the central and peripheral nervous systems.[1] Its "free acid" form refers to the native peptide with a carboxyl group at the C-terminus. Renowned for its role as a potent vasodilator and mediator of neurogenic inflammation, Substance P is a key player in a diverse array of physiological and pathological processes, including pain transmission, immune regulation, and cell proliferation.[1][2][3] This technical guide provides an in-depth overview of Substance P, Free Acid as a critical tool in neuropeptide research, detailing its mechanism of action, quantitative data from key experiments, and comprehensive experimental protocols.

Core Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met | [1] |

| Molecular Formula | C₆₃H₉₈N₁₈O₁₃S | [1] |

| Molecular Weight | ~1347.6 g/mol | [1] |

| Primary Receptor | Neurokinin-1 Receptor (NK-1R) | [1] |

Mechanism of Action and Signaling Pathways

Substance P exerts its biological effects primarily through the activation of the Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[1] The binding of Substance P to NK-1R initiates a cascade of intracellular signaling events, predominantly through the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[1][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][4]

Beyond this canonical pathway, Substance P signaling can also involve other G-proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[1][5] Furthermore, Substance P has been shown to activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK), which is implicated in cell proliferation and migration.[2][3]

Quantitative Data

The following tables summarize key quantitative parameters for this compound from various in vitro and in vivo studies. These values can vary depending on the experimental system, cell type, and assay conditions.

Table 1: Binding Affinities (Kd & Ki)

| Ligand | Receptor/Tissue | Cell Line/System | Kd (nM) | Ki (nM) | Reference(s) |

| [³H]-Substance P | NK-1 Receptor | Rat Brain Homogenate | 0.33 ± 0.13 | - | [6] |

| [³H]-Substance P | NK-1 Receptor | CHO cells | 0.17 | - | [7] |

| Substance P | Nicotinic Acetylcholine (B1216132) Receptor | Torpedo electroplaque | 42 ± 7 (low affinity), 0.55 ± 0.32 (high affinity) | - | [8] |

Table 2: Functional Potency (EC50 & IC50)

| Assay | Cell Line/System | EC50 (nM) | IC50 (nM) | Reference(s) |

| Phosphoinositide Hydrolysis | CHO cells expressing rat NK-1R | ~1 | - | [6] |

| Calcium Mobilization | Human Astrocytoma (U-373 MG) | 1.3 | - | [4] |

| Calcium Mobilization | Rat Spiral Ganglion Neurons | 18,800 | - | [9] |

| [³H]-Substance P Displacement | Torpedo electroplaque membranes | - | 31,000 ± 7,000 (no agonist), 930 ± 390 (with agonist) | [8] |

| cAMP Accumulation | HEK293 cells expressing NK-1R | -logEC50 = 7.8 ± 0.1 | - | [5] |

| Intracellular Calcium Increase | HEK293 cells expressing NK-1R | -logEC50 = 8.5 ± 0.3 | - | [5] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Radioligand Binding Assay (Competition)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK-1 receptor using [³H]-Substance P as the radioligand.

Materials:

-

HEK293 cells stably expressing the human NK-1 receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

[³H]-Substance P (radioligand)

-

Unlabeled Substance P (for non-specific binding)

-

Test compounds

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-NK1R cells.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, radioligand ([³H]-Substance P at a concentration near its Kd), and either:

-

Vehicle (for total binding)

-

A high concentration of unlabeled Substance P (for non-specific binding)

-

Serial dilutions of the test compound.

-

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to Substance P using the fluorescent indicator Fura-2 AM.[11][12][13]

Materials:

-

Adherent cells expressing NK-1R (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium and reagents

-

Glass-bottom dishes or 96-well black-walled, clear-bottom plates

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127 (for aiding dye loading)

-

HEPES-buffered saline solution (HBSS)

-

Substance P stock solution

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes or appropriate microplates and allow them to adhere and grow to a suitable confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the culture medium and wash the cells with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells in HBSS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Imaging/Measurement:

-

Place the dish/plate on the microscope stage or in the plate reader.

-

Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Add Substance P at the desired concentration and continue to record the fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Plot the F340/F380 ratio over time to visualize the calcium transient.

-

For dose-response experiments, plot the peak change in the F340/F380 ratio against the log concentration of Substance P to determine the EC50.

-

ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation in response to Substance P stimulation via Western blotting.[14][15][16][17]

Materials:

-

Cells expressing NK-1R

-

Cell culture medium and reagents

-

Substance P

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Stimulate the cells with Substance P at various concentrations and for different time points.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to t-ERK.

-

In Vivo Plasma Extravasation (Miles Assay)

This protocol describes a method to quantify Substance P-induced plasma extravasation in the skin of rodents.[18][19][20][21][22][23]

Materials:

-

Rodents (e.g., rats or mice)

-

Anesthetic

-

Evans blue dye solution (e.g., 1% in saline)

-

Substance P solutions at various concentrations

-

Saline (vehicle control)

-

Formamide (B127407) or other solvent for dye extraction

-

Spectrophotometer

Procedure:

-

Animal Preparation:

-

Anesthetize the animal.

-

Inject Evans blue dye intravenously (e.g., via the tail vein). The dye will bind to plasma albumin.

-

-

Intradermal Injections:

-

After a short circulation time (e.g., 5-10 minutes), make intradermal injections of Substance P at different concentrations into the dorsal skin.

-

Inject an equal volume of saline as a vehicle control at a separate site.

-

-

Incubation and Tissue Collection:

-

Allow a set amount of time for plasma extravasation to occur (e.g., 20-30 minutes).

-

Euthanize the animal and excise the skin at the injection sites.

-

-

Dye Extraction and Quantification:

-

Incubate the excised skin samples in formamide (or another suitable solvent) to extract the Evans blue dye (e.g., overnight at 55°C).

-

Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (e.g., ~620 nm).

-

-

Data Analysis:

-

The amount of dye extracted is proportional to the degree of plasma extravasation.

-

Express the results as the amount of dye per injection site or per gram of tissue.

-

Compare the extravasation induced by Substance P to that of the vehicle control.

-

Cell Migration Assay (Boyden Chamber)

This protocol details a method to assess the chemotactic effect of Substance P on cell migration using a Boyden chamber (transwell) assay.[24][25][26][27]

Materials:

-

Cells of interest (e.g., endothelial cells, immune cells)

-

Cell culture medium and reagents

-

Boyden chamber inserts with a porous membrane (pore size appropriate for the cell type)

-

24-well plates

-

Chemoattractant solution (Substance P in serum-free medium)

-

Control medium (serum-free medium)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

-

Microscope

Procedure:

-

Assay Setup:

-

Add the chemoattractant solution (Substance P) to the lower wells of the 24-well plate.

-

Add control medium to other wells as a negative control.

-

-

Cell Seeding:

-

Resuspend the cells in serum-free medium.

-

Place the Boyden chamber inserts into the wells.

-

Seed the cell suspension into the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a duration sufficient for cell migration to occur (this will vary depending on the cell type).

-

-

Removal of Non-migrated Cells:

-

Carefully remove the inserts from the wells.

-

Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

-

Fixing and Staining:

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

-

Quantification:

-

Wash the inserts to remove excess stain.

-

Count the number of migrated cells in several fields of view under a microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Compare the number of cells that migrated towards Substance P with the number that migrated towards the control medium.

-

Conclusion

This compound is an indispensable tool for investigating a wide range of biological processes. Its well-characterized interactions with the NK-1 receptor and downstream signaling pathways provide a robust system for studying neuropeptide function in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute rigorous studies in the fields of neuroscience, immunology, and drug discovery. A thorough understanding of its properties and methodologies for its use will continue to drive advancements in our comprehension of neuro-immune interactions and the development of novel therapeutics.

References

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substance P Induces HO-1 Expression in RAW 264.7 Cells Promoting Switch towards M2-Like Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the binding of [3H]substance P to the nicotinic acetylcholine receptor of Torpedo electroplaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substance P and stress-induced changes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. benchchem.com [benchchem.com]

- 13. moodle2.units.it [moodle2.units.it]

- 14. benchchem.com [benchchem.com]

- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 16. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 17. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 26. merckmillipore.com [merckmillipore.com]

- 27. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

The Function of Substance P in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the neuropeptide Substance P (SP) and its functions within the central nervous system (CNS). It details the critical distinction between the biologically active amidated form and its free acid counterpart, outlines its primary signaling pathways, presents key quantitative data, describes relevant experimental methodologies, and discusses its role as a therapeutic target.

Introduction to Substance P

Substance P is an undecapeptide (an 11-amino acid peptide) belonging to the tachykinin family of neuropeptides.[1] It functions as a primary neurotransmitter and neuromodulator in the CNS and peripheral nervous system.[2] Synthesized from the preprotachykinin-A (TAC1) gene, SP plays a pivotal role in a wide array of physiological and pathological processes, including pain transmission, neurogenic inflammation, stress, anxiety, and emesis.[3][4]

The Critical Role of C-Terminal Amidation: Substance P vs. Substance P, Free Acid

The biologically active form of Substance P possesses an amidated C-terminus (…-Gly-Leu-Met-NH₂). This post-translational modification is crucial for its high-affinity binding to its primary receptor, the neurokinin-1 receptor (NK1R), and for its overall biological potency.[5][6] The free acid form of Substance P, which has a carboxyl group (-COOH) at its C-terminus, is significantly less active. Experimental studies have demonstrated that replacing the C-terminal amide with a carboxylic acid reduces the peptide's activity and binding affinity by at least two-fold.[5] C-terminal deamidation can abolish the peptide's ability to stimulate cyclic AMP (cAMP) accumulation while retaining some activity in promoting intracellular calcium mobilization, suggesting a biased signaling effect.[7][8] For drug development and experimental purposes, it is essential to recognize that "Substance P" implicitly refers to the amidated form, while "this compound" is largely considered an inactive metabolite or a synthetic precursor.

Distribution in the Central Nervous System

Substance P and its high-affinity receptor, the NK1R, are widely distributed throughout the CNS. They are found in high concentrations in brain regions critical for processing pain, stress, and emotion.[9] Key areas include:

-

Spinal Cord: Primarily in the dorsal horn (laminae I and II), where it is released from the central terminals of primary afferent sensory neurons to transmit nociceptive information.

-

Brainstem: Nuclei involved in pain modulation, autonomic control, and the emetic reflex.

-

Amygdala, Hypothalamus, and Periaqueductal Gray: Regions integral to the regulation of fear, anxiety, and stress responses.[9]

-

Basal Ganglia: Including the substantia nigra and striatum, where it modulates motor control.

Core Functions of Substance P in the CNS

Pain Perception and Nociception

Substance P is a key mediator in the transmission of pain signals.[9] Released from C-fiber nociceptive neurons in the dorsal horn of the spinal cord following intense, painful stimuli, it acts on NK1R-expressing second-order neurons.[3] SP often acts in concert with glutamate, producing a slow, prolonged depolarization of postsynaptic neurons, which contributes to central sensitization—an amplification of pain signaling that underlies chronic pain states.[9]

Neurogenic Inflammation

Within the CNS, SP is a potent mediator of neurogenic inflammation. Its release can be triggered by trauma, infection, or ischemia. SP acts on NK1Rs expressed on glial cells (astrocytes and microglia) and on the endothelial cells of the blood-brain barrier (BBB).[10] This activation leads to the release of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), increased vascular permeability, and edema, contributing to the inflammatory cascade in various neurological disorders.[10]

Stress, Anxiety, and Mood Disorders

A substantial body of evidence implicates the SP-NK1R system in the pathophysiology of stress, anxiety, and depression.[11] Stressful or aversive stimuli trigger the release of SP in limbic brain regions like the amygdala.[3][11] Elevated concentrations of SP have been measured in the cerebrospinal fluid (CSF) of patients with major depression and post-traumatic stress disorder (PTSD).[12][13] Consequently, NK1R antagonists have been developed and investigated for their anxiolytic and antidepressant effects.[14] While some clinical trials have shown promise, results have been mixed.[15] The notable success of the NK1R antagonist aprepitant (B1667566) in treating chemotherapy-induced nausea and vomiting (CINV), however, validates the system as a druggable target for CNS-mediated conditions.[3][14]

Signaling Pathways of the NK1 Receptor

The NK1R is a class A G-protein coupled receptor (GPCR).[14] The binding of amidated Substance P initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.[16]

-

G-Protein Coupling: Upon SP binding, the NK1R primarily couples to Gαq and Gαs proteins.[6]

-

Second Messenger Activation:

-

Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[2][16]

-

Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase (AC), leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[2][16]

-

-

Downstream Kinase Cascades: These initial events trigger further downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), which are involved in cell growth and proliferation.[17]

-

Receptor Internalization: Following activation, the SP-NK1R complex is rapidly internalized via a clathrin-dependent mechanism, which is a key step in signal termination and receptor recycling or degradation.[9]

Quantitative Data Summary

Quantitative analysis is critical for understanding the pharmacology of the SP-NK1R system. The following tables summarize key data from the literature.

Table 1: Receptor Binding Affinities and Potencies

| Compound | Type | Receptor/Assay | Value | Species | Reference |

| Substance P | Endogenous Agonist | Rat NK1 Receptor | K_d_ : 0.33 ± 0.13 nM | Rat | [12] |

| Substance P | Agonist | Human NK1R (Ca²⁺ Mobilization) | EC_50_ : 10^-8.5 M (~3.16 nM) | Human | [8] |

| Substance P | Agonist | Human NK1R (cAMP Accumulation) | EC_50 : 10^-7.8 M (~15.8 nM) | Human | [8] |

| Aprepitant (MK-869) | Selective Antagonist | Human NK1 Receptor | IC_50 : 0.1 nM | Human | [18] |

| L-732,138 | Selective Antagonist | Human NK1 Receptor | IC_50_ : 2.3 nM | Human | [18] |

| Rolapitant | Selective Antagonist | Human NK1 Receptor | K_i_ : 0.66 nM | Human | [18] |

| [D-Trp7]sendide | Antagonist | Mouse NK1 Receptor | K_i_ : 0.023 ± 0.007 nM | Mouse | [19] |

| SP, Free Acid | Inactive Metabolite | Guinea Pig Ileum / Rabbit Vein | >2-fold lower activity vs. amidated SP | Guinea Pig, Rabbit | [5] |

Table 2: Substance P Concentrations in Human Cerebrospinal Fluid (CSF)

| Patient Group | Mean SP Concentration (fmol/mL) | % Change vs. Healthy | Reference |

| Healthy Controls | 52.5 ± 25.1 | - | [13] |

| Major Depression | 79.1 ± 23.5 | +51% | [13] |

| PTSD (Basal) | Significantly elevated vs. Healthy | - | [12][13] |

| PTSD (During Trauma Recall) | Up to +169% increase from baseline | - | [12][13] |

| Chronic Pain Patients | Lower than Healthy Controls | - | [10] |

Experimental Protocols

Quantification of Substance P in CNS Tissue via Radioimmunoassay (RIA)

This protocol outlines the measurement of SP-like immunoreactivity from brain tissue extracts.

Methodology:

-

Tissue Extraction: CNS tissue (e.g., hypothalamus, substantia nigra) is rapidly dissected and homogenized in an acidic solution (e.g., 2M acetic acid) to prevent enzymatic degradation.[20]

-

Purification: The homogenate is centrifuged, and the supernatant containing the peptide is collected. Further purification is often performed using ion-exchange chromatography (e.g., SP-Sephadex) and/or molecular sieving to separate SP from other substances.[20]

-

Immunoassay: The purified extract is incubated with a specific primary antibody against Substance P and a known quantity of radiolabeled SP (e.g., ¹²⁵I-SP). The unlabeled SP in the sample competes with the radiolabeled SP for binding to the limited number of antibody sites.

-

Separation and Counting: The antibody-bound SP is separated from the free SP.[21] In a solid-phase RIA, the antibody is immobilized, simplifying separation.[21] The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: The concentration of SP in the sample is determined by comparing its ability to displace the radiolabeled tracer with that of a standard curve generated using known concentrations of synthetic SP. The detection limit can be as low as 10-20 fmol.

Assessment of Anxiety-Like Behavior via the Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety in rodents and to test the anxiolytic or anxiogenic effects of compounds like NK1R antagonists. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Methodology:

-

Apparatus: A plus-shaped maze raised from the floor, typically with two open arms and two arms enclosed by high walls.

-

Habituation: Animals are habituated to the testing room for at least one hour before the test to reduce stress from novel surroundings.

-

Procedure:

-

A single mouse or rat is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.

-

The entire session is recorded by an overhead video camera for later analysis.

-

-

Data Analysis: An automated tracking system or manual scoring is used to measure key variables:

-

Time Spent in Open Arms vs. Closed Arms: The primary measure of anxiety. Anxiolytic compounds increase the time spent in the open arms.

-

Number of Entries into Open and Closed Arms: Provides information on both anxiety and general locomotor activity.

-

Total Distance Traveled: Used as a control to ensure that drug effects are specific to anxiety and not due to sedation or hyperactivity.

-

-

Controls: The maze is cleaned thoroughly between each animal to eliminate olfactory cues. Experimenters should be blinded to the treatment conditions to prevent bias.[13]

Role in Drug Development

The SP-NK1R system is a significant target for therapeutic intervention in the CNS.

-

Antiemetics: The most successful clinical application has been the development of NK1R antagonists for CINV. Aprepitant , the first-in-class approved drug, effectively blocks SP signaling in the brainstem's emetic centers, preventing both acute and delayed vomiting.[3][14]

-

Depression and Anxiety: Given the role of SP in stress and affective disorders, NK1R antagonists were heavily investigated as novel antidepressants and anxiolytics.[15] While preclinical studies were promising, large-scale clinical trials yielded mixed results, with some failing to show superiority over placebo.[15] This has been partly attributed to issues with target engagement and patient selection.

-

Pain (Analgesia): Despite SP's fundamental role in nociception, NK1R antagonists have largely failed in clinical trials as analgesics for chronic pain.[9] The complexity of pain signaling, involving multiple redundant pathways, is thought to be a primary reason for this lack of efficacy.

-

Neuroinflammation: The potent pro-inflammatory actions of SP in the CNS make the NK1R an attractive target for neuroinflammatory conditions such as multiple sclerosis, traumatic brain injury, and CNS infections.[10] NK1R antagonists have shown promise in preclinical models by reducing gliosis, cytokine production, and BBB permeability.[10]

Conclusion

Substance P, in its C-terminally amidated form, is a critical neuromodulator in the central nervous system, orchestrating responses to pain, stress, and inflammation. Its signaling through the NK1 receptor activates well-defined intracellular cascades, making it a compelling target for drug discovery. While clinical success has been achieved in CINV, the therapeutic potential of modulating the SP-NK1R pathway for pain, depression, and neuroinflammatory disorders remains an active and complex area of research. A thorough understanding of its biochemistry, signaling, and the detailed experimental protocols used to study its function is essential for professionals aiming to develop novel therapeutics targeting this system.

References

- 1. Antiemetic studies on the NK1 receptor antagonist aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substance P - Wikipedia [en.wikipedia.org]

- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Pharmacological characterisation of NK1 receptor antagonist, [D-Trp7]sendide, on behaviour elicited by substance P in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzymatic and radioimmunoassay procedures combined with electrophoresis and HPLC for the recovery and characterization of substance P in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Solid-phase radioimmunoassay for substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of substance P in the central nervous system by a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]

The Interaction of Substance P with Neurokinin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between Substance P (SP), in both its amidated and free acid forms, and the neurokinin (NK) receptors: NK1, NK2, and NK3. This document details the critical binding affinities, functional potencies, and the intracellular signaling cascades initiated upon their association. Furthermore, it offers detailed experimental protocols for the investigation of these interactions, accompanied by visual representations of key pathways and workflows.

Introduction to Substance P and Neurokinin Receptors

Substance P is an eleven-amino acid neuropeptide belonging to the tachykinin family, which also includes Neurokinin A (NKA) and Neurokinin B (NKB).[1][2] It plays a pivotal role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems, implicated in a wide array of physiological and pathological processes including pain transmission, inflammation, and mood regulation.[3][4] The biological effects of Substance P are mediated through its interaction with three distinct G protein-coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors.[2] While Substance P exhibits the highest affinity for the NK1 receptor, it can also interact with NK2 and NK3 receptors, albeit with lower potency.[5]

A key structural feature of biologically active Substance P is its C-terminal amidation. The presence of a terminal amide group is crucial for high-affinity binding and potent agonist activity at neurokinin receptors.[1] The free acid form of Substance P, which lacks this amidation, generally exhibits significantly reduced affinity and efficacy.[1]

Quantitative Analysis of Substance P and Neurokinin Receptor Interactions

The binding affinity and functional potency of Substance P and its analogues at the three neurokinin receptors are critical parameters in understanding their biological function and for the development of targeted therapeutics. The following tables summarize key quantitative data for amidated Substance P. Direct comparative data for Substance P free acid is limited in the readily available literature, but it is widely acknowledged to have significantly lower affinity.[1]

| Ligand | Receptor | Cell Line | Binding Affinity (Kd) | Reference |

| [3H]Substance P | Rat NK1 | Transfected CHO cells | 0.17 nM | [6] |

| Amidated Substance P | Human NK1 | --- | 10-fold higher than truncated NK1 | [5] |

Table 1: Binding Affinities of Amidated Substance P for Neurokinin Receptors.

| Ligand | Receptor | Cell Line | Assay | Potency (EC50) | Reference |

| Amidated Substance P | Human NK1 | HEK293 cells | Intracellular Calcium ([Ca2+]i) Mobilization | ~3.16 nM (-logEC50 = 8.5 M) | [7] |

| Amidated Substance P | Human NK1 | HEK293 cells | cAMP Accumulation | ~15.8 nM (-logEC50 = 7.8 M) | [7] |

| Amidated Substance P | Rat NK1 | Transfected CHO cells | Intracellular Calcium ([Ca2+]i) Mobilization | 67 nM | [8] |

| Amidated Substance P | Rat NK1 | Spinal Neurons | NK1 Receptor Internalization | 171 µM | [9] |

| Neurokinin A | Rat NK1 | Spinal Neurons | NK1 Receptor Internalization | 210 µM | [9] |

Table 2: Functional Potencies of Amidated Tachykinins at the NK1 Receptor.

Signaling Pathways of Neurokinin Receptors

Upon binding of Substance P, neurokinin receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The primary signaling pathway for the NK1 receptor involves coupling to Gαq/11, which in turn activates phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11] Activation of the NK1 receptor can also lead to the production of cyclic AMP (cAMP) through coupling to Gαs.[7]

Following activation, the Substance P-NK1 receptor complex is rapidly internalized in a clathrin-dependent manner.[5] The internalized complex dissociates in endosomes, after which the receptor can be recycled back to the cell surface or targeted for degradation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between Substance P and neurokinin receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity of unlabeled ligands (e.g., Substance P free acid) by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells).[6]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Substance P for NK1, [125I]-labelled NKA for NK2, or [3H]-SR 142801 for NK3).[6][12]

-

Unlabeled Ligands: Amidated Substance P and Substance P free acid.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, and a protease inhibitor cocktail (e.g., bacitracin 40 µg/ml), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration Manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled amidated Substance P (1 µM, for non-specific binding).

-

50 µL of various concentrations of the competing unlabeled ligand (Substance P free acid or amidated Substance P).

-

50 µL of the radioligand at a concentration close to its Kd value.

-

100 µL of the cell membrane preparation (the optimal amount of protein should be determined empirically).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.

-